molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Numéro de catalogue B5059434
Poids moléculaire: 456.3 g/mol
Clé InChI: IWHFEMUCXXJYEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of research.

Mécanisme D'action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to its active site. This prevents the activation of downstream signaling pathways that are responsible for cell growth and proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits potent inhibitory activity against EGFR tyrosine kinase, making it a potential candidate for the treatment of various types of cancer. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in combination with other therapies, such as immunotherapy. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in the treatment of other diseases, such as Alzheimer's disease, is also an area of interest for future research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against EGFR tyrosine kinase and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the field of research. Further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has the potential to lead to the development of new and effective therapies for various diseases, including cancer.

Méthodes De Synthèse

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This makes it a potential candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Propriétés

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFEMUCXXJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.